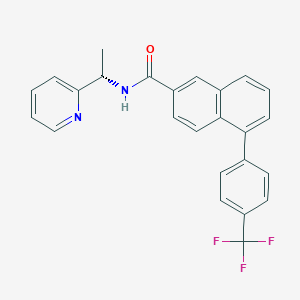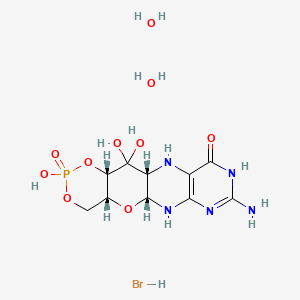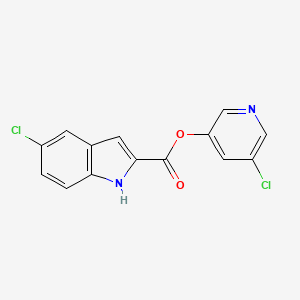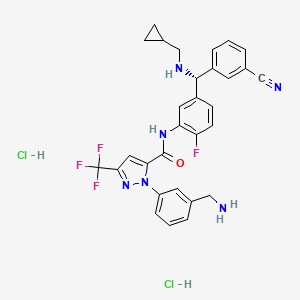![molecular formula C28H45N5O6 B10823779 (1R,2S,5S)-N-[(2R)-4-amino-1-[(3R)-2-methylideneoxolan-3-yl]-3,4-dioxobutan-2-yl]-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10823779.png)
(1R,2S,5S)-N-[(2R)-4-amino-1-[(3R)-2-methylideneoxolan-3-yl]-3,4-dioxobutan-2-yl]-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML1000 is a synthetic organic compound that has garnered significant attention due to its potential as a protease inhibitor, particularly against the coronavirus main protease (Mpro). This compound was designed to inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19, by targeting a key protein in the virus’s life cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
ML1000 is derived from the ketoamide inhibitor boceprevir, with a γ-lactamyl group replacing the P1 cyclobutanyl group . The synthesis involves the following steps:
Formation of the Ketoamide Backbone: The ketoamide backbone is synthesized using standard peptide coupling reactions.
Introduction of the γ-Lactamyl Group: The γ-lactamyl group is introduced through a cyclization reaction involving a suitable precursor.
Final Assembly: The final compound is assembled by coupling the ketoamide backbone with the γ-lactamyl group under mild conditions to avoid degradation of sensitive functional groups.
Industrial Production Methods
Industrial production of ML1000 would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process would be optimized to minimize the use of hazardous reagents and to ensure scalability.
Chemical Reactions Analysis
Types of Reactions
ML1000 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: ML1000 can be reduced to form reduced analogs, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, particularly at the γ-lactamyl group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of ML1000, each with potentially unique biological activities.
Scientific Research Applications
ML1000 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protease inhibition and for developing new synthetic methodologies.
Biology: Employed in studies to understand the role of proteases in viral replication and to develop new antiviral strategies.
Medicine: Investigated as a potential therapeutic agent for treating COVID-19 and other viral infections by inhibiting the coronavirus main protease
Industry: Utilized in the development of new antiviral drugs and in the production of protease inhibitors for various applications.
Mechanism of Action
ML1000 exerts its effects by inhibiting the coronavirus main protease (Mpro), a key enzyme involved in the replication of SARS-CoV-2 . The compound binds to the active site of Mpro, preventing the enzyme from processing viral polyproteins, which are essential for viral replication. This inhibition effectively suppresses viral replication in human cells .
Comparison with Similar Compounds
Similar Compounds
Boceprevir: A ketoamide inhibitor from which ML1000 is derived.
Nirmatrelvir: Another protease inhibitor that targets the coronavirus main protease.
Uniqueness of ML1000
ML1000 is unique due to its γ-lactamyl group, which provides a pre-organized backbone conformation that enhances its binding affinity and specificity for the coronavirus main protease . This structural feature makes ML1000 a highly potent inhibitor with low-nanomolar affinity and the ability to suppress viral replication at sub-micromolar concentrations .
Properties
Molecular Formula |
C28H45N5O6 |
|---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
(1R,2S,5S)-N-[(2R)-4-amino-1-[(3R)-2-methylideneoxolan-3-yl]-3,4-dioxobutan-2-yl]-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C28H45N5O6/c1-14-15(10-11-39-14)12-17(20(34)22(29)35)30-23(36)19-18-16(28(18,8)9)13-33(19)24(37)21(26(2,3)4)31-25(38)32-27(5,6)7/h15-19,21H,1,10-13H2,2-9H3,(H2,29,35)(H,30,36)(H2,31,32,38)/t15-,16-,17+,18-,19-,21+/m0/s1 |
InChI Key |
GLLOOYDKCPXZBT-WCDFTICCSA-N |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)N[C@H](C[C@@H]3CCOC3=C)C(=O)C(=O)N)C |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCOC3=C)C(=O)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10823697.png)

![15-Hydroxy-13,13,20,20,34,34,41,41-octamethyl-39-oxido-21,33-dioxa-3,6,15,48,50-pentaza-39-azoniapentadecacyclo[42.5.2.13,10.01,42.02,28.04,12.04,27.06,10.014,26.016,25.017,22.028,40.029,38.032,37.044,48]dopentaconta-14(26),16(25),17(22),18,23,29(38),30,32(37),35,39-decaene-5,49,51,52-tetrone](/img/structure/B10823704.png)
![[2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate](/img/structure/B10823712.png)

![N-cyclobutyl-2-[3-(2-piperidin-1-ylethylsulfamoylamino)phenyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B10823721.png)

![1,4-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]butane-1,4-dione](/img/structure/B10823730.png)
![[(1S)-1-[[2-[[(2R)-2-[[(2R)-2-acetamido-2-cyclopentylacetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]ethyl]boronic acid](/img/structure/B10823738.png)
![diethyl (2E,2'E)-3,3'-[(3-amino-2-cyano-3-oxoprop-1-ene-1,1-diyl)disulfanediyl]bisprop-2-enoate](/img/structure/B10823757.png)

![benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3-amino-3-oxopropyl)-cyanoamino]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamate](/img/structure/B10823767.png)
![(2S,4R,10S,12S,27R,28S,42S)-15-hydroxy-13,13,20,20,34,34,41,41-octamethyl-39-oxido-21,33-dioxa-3,6,15,48,50-pentaza-39-azoniapentadecacyclo[42.5.2.13,10.01,42.02,28.04,12.04,27.06,10.014,26.016,25.017,22.028,40.029,38.032,37.044,48]dopentaconta-14(26),16(25),17(22),18,23,29(38),30,32(37),35,39-decaene-5,49,51,52-tetrone](/img/structure/B10823776.png)

